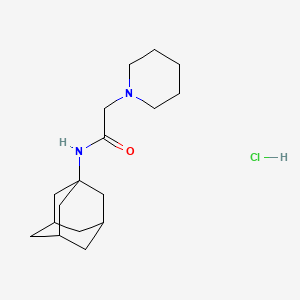

N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride” is a chemical compound with the molecular formula C17H29ClN2O . It is a derivative of N-(1-Adamantyl)acetamide, which has the molecular formula C12H19NO .

Synthesis Analysis

The synthesis of N-Adamantylated amides, which includes “N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride”, has been carried out from 1-adamantyl nitrate. The reactions were performed in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles .Molecular Structure Analysis

The molecular structure of “N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride” is complex, with a molecular weight of 312.878 Da . The structure of the related compound N-(1-Adamantyl)acetamide is available as a 2D Mol file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Adamantylated amides include the Ritter reaction and adamantylation of carboxylic acid amides . Alcohols or halogen derivatives of the adamantane series are used as alkylating agents .Applications De Recherche Scientifique

Liposomes: Liposomes are lipid-based vesicles used for drug encapsulation and targeted delivery. Recent research has explored incorporating adamantane derivatives into liposome bilayers. The concept involves using adamantane as an anchor, enhancing liposome stability and enabling targeted drug release .

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity. By incorporating adamantane moieties into cyclodextrin structures, researchers have developed host-guest systems for drug encapsulation, solubilization, and controlled release .

Surface Recognition Studies

Adamantane derivatives are also valuable in surface recognition studies. Here’s how they contribute:

Dendrimers: Dendrimers are highly branched macromolecules with well-defined structures. Incorporating adamantane units into dendrimer surfaces enhances their binding affinity and selectivity for specific targets. These dendrimers find applications in biosensors, drug delivery, and molecular recognition .

Conclusion

The versatile adamantane scaffold continues to inspire innovative drug delivery systems and supramolecular structures. Researchers explore its potential in both basic chemical investigations and biomedical applications. As we uncover more about adamantane-based compounds, their impact on drug development and surface recognition will undoubtedly grow .

For further details, you can refer to the comprehensive review by Štimac et al. titled "Adamantane in Drug Delivery Systems and Surface Recognition" .

Orientations Futures

The future directions in the research of “N-1-adamantyl-2-(1-piperidinyl)acetamide hydrochloride” and similar compounds could involve the development of convenient methods for introducing an NH group into the adamantane core via carbocation transformations . This could lead to the synthesis of a number of new nitrogen-containing framework compounds .

Mécanisme D'action

Target of Action

Adamantyl analogues of paracetamol, which are structurally similar to this compound, have been reported to inhibit the trpa1 channel .

Mode of Action

Instead, it behaves as a selective antagonist of the TRPA1 channel . This suggests that T 2233 may interact with its targets, leading to changes in cellular function.

Result of Action

Given its potential role as a trpa1 channel antagonist, it may have analgesic properties .

Propriétés

IUPAC Name |

N-(1-adamantyl)-2-piperidin-1-ylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c20-16(12-19-4-2-1-3-5-19)18-17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYOVKOYLUGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180207 |

Source

|

| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25517-06-0 |

Source

|

| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025517060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidineacetamide, N-1-adamantyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5397101.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(methylthio)acetyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397103.png)

![1-(2-chloro-6-fluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5397108.png)

![8-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5397117.png)

![N-(2,3-dimethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5397140.png)

![N-(1H-imidazol-2-ylmethyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5397150.png)

![(2-furylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5397159.png)

![4-(4-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5397161.png)

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5397168.png)

![2-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5397176.png)

![4-({4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5397185.png)

![8-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5397193.png)

![5-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5397201.png)